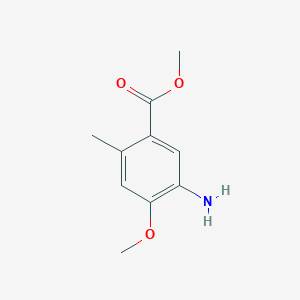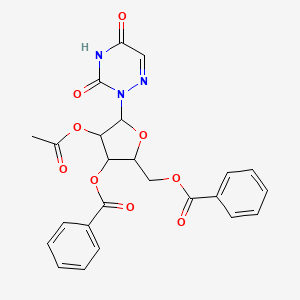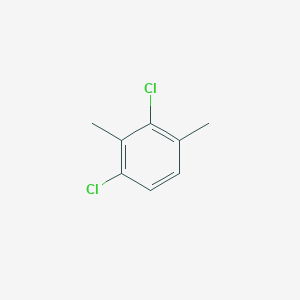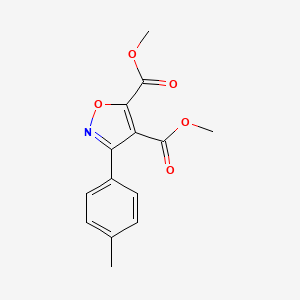
4,5-Isoxazoledicarboxylicacid,3-(4-methylphenyl)-,dimethylester(9ci)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,5-Isoxazoledicarboxylicacid,3-(4-methylphenyl)-,dimethylester(9ci) is a chemical compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound features a 4-methylphenyl group attached to the isoxazole ring and two carboxylic acid ester groups.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Isoxazoledicarboxylicacid,3-(4-methylphenyl)-,dimethylester(9ci) typically involves the following steps:
Formation of Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.
Introduction of 4-Methylphenyl Group: The 4-methylphenyl group can be introduced via a Friedel-Crafts acylation reaction using 4-methylbenzoyl chloride and an appropriate catalyst.
Esterification: The carboxylic acid groups are esterified using methanol and a strong acid catalyst like sulfuric acid to form the dimethyl ester.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality.
化学反应分析
Types of Reactions
4,5-Isoxazoledicarboxylicacid,3-(4-methylphenyl)-,dimethylester(9ci) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert ester groups to alcohols or to reduce other functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学研究应用
4,5-Isoxazoledicarboxylicacid,3-(4-methylphenyl)-,dimethylester(9ci) has various scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: It can be used in the production of specialty chemicals, polymers, and materials with specific properties.
作用机制
The mechanism of action of 4,5-Isoxazoledicarboxylicacid,3-(4-methylphenyl)-,dimethylester(9ci) depends on its specific interactions with molecular targets. These may include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor Binding: It may interact with cellular receptors, modulating their activity and triggering downstream signaling pathways.
Pathway Modulation: The compound may affect various biochemical pathways, leading to changes in cellular processes.
相似化合物的比较
Similar Compounds
4,5-Isoxazoledicarboxylicacid,3-phenyl-,dimethylester: Similar structure but lacks the 4-methyl group on the phenyl ring.
4,5-Isoxazoledicarboxylicacid,3-(4-chlorophenyl)-,dimethylester: Contains a chlorine atom instead of a methyl group on the phenyl ring.
4,5-Isoxazoledicarboxylicacid,3-(4-methoxyphenyl)-,dimethylester: Features a methoxy group instead of a methyl group on the phenyl ring.
Uniqueness
The presence of the 4-methylphenyl group in 4,5-Isoxazoledicarboxylicacid,3-(4-methylphenyl)-,dimethylester(9ci) imparts unique chemical and physical properties, such as altered reactivity and potential biological activity, distinguishing it from other similar compounds.
属性
分子式 |
C14H13NO5 |
|---|---|
分子量 |
275.26 g/mol |
IUPAC 名称 |
dimethyl 3-(4-methylphenyl)-1,2-oxazole-4,5-dicarboxylate |
InChI |
InChI=1S/C14H13NO5/c1-8-4-6-9(7-5-8)11-10(13(16)18-2)12(20-15-11)14(17)19-3/h4-7H,1-3H3 |
InChI 键 |
CQCUNILAGKOGJI-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C2=NOC(=C2C(=O)OC)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1H-Pyrazolo[3,4-b]pyridine-1-carboxylic acid, 3-(hydroxymethyl)-, 1,1-dimethylethyl ester](/img/structure/B12096095.png)
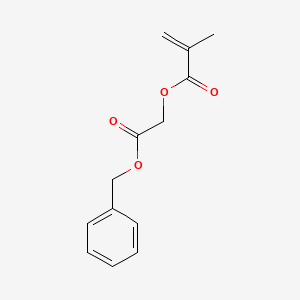
![(R)-6,7-dihydro-5H-cyclopenta[c]pyridin-7-amine hydrochloride](/img/structure/B12096118.png)
![(S)-4-Ethyl-4-hydroxy-3,8-dioxo-3,4,7,8-tetrahydro-1H-pyrano[3,4-c]pyridine-6-carboxylic acid propyl ester](/img/structure/B12096126.png)
![2-{[(Benzyloxy)carbonyl]amino}-3-hydroxy-3-methylbutanoic acid](/img/structure/B12096127.png)


![4-chloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid](/img/structure/B12096143.png)
![Benzyl 5-fluoro-1-(methylsulfonyl)spiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B12096144.png)
